6-Methyl-4-(trifluoromethyl)-2-piperidinone
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Overview
Description
6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one is a chemical compound with the molecular formula C7H6F3NO and a molecular weight of 177.12 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyridinone ring. It is primarily used in research and development settings and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, including the use of specific catalysts and reagents to facilitate the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using appropriate reducing agents.
Substitution: The trifluoromethyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can introduce new functional groups to the pyridinone ring .
Scientific Research Applications
6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one include:
- 4-(Trifluoromethyl)pyridine
- 6-Methyl-4-(trifluoromethyl)pyridin-2-amine
Uniqueness
What sets 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one apart from similar compounds is its unique combination of a methyl group and a trifluoromethyl group attached to the pyridinone ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
CAS No. |
50549-21-8 |
---|---|
Molecular Formula |
C7H10F3NO |
Molecular Weight |
181.16 g/mol |
IUPAC Name |
6-methyl-4-(trifluoromethyl)piperidin-2-one |
InChI |
InChI=1S/C7H10F3NO/c1-4-2-5(7(8,9)10)3-6(12)11-4/h4-5H,2-3H2,1H3,(H,11,12) |
InChI Key |
DAKIWLDDDJMKFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(=O)N1)C(F)(F)F |
Origin of Product |
United States |
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